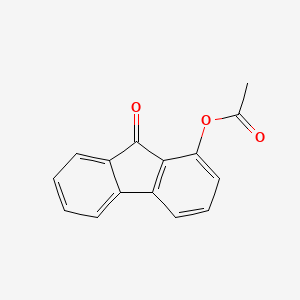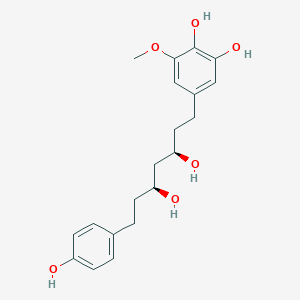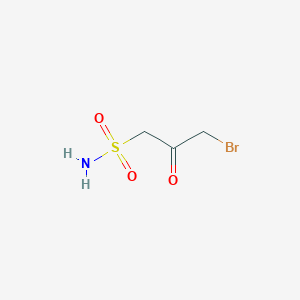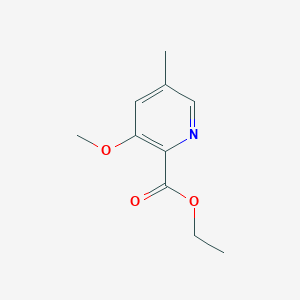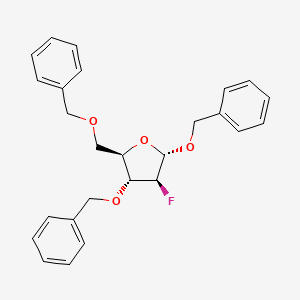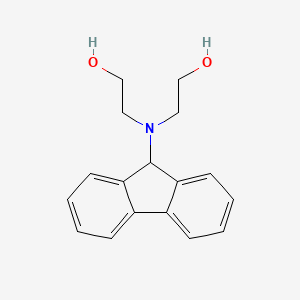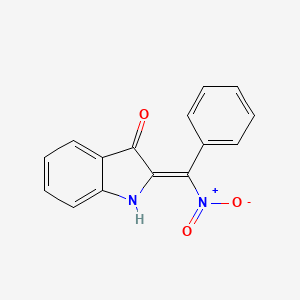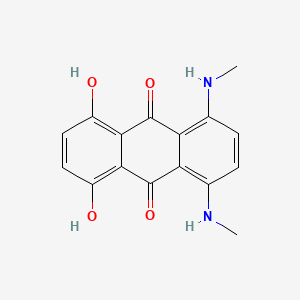
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is an organic compound known for its vibrant blue color. It is commonly referred to as Disperse Blue 26 and is used primarily as a dye in various industries . The compound has a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is synthesized through the condensation of 1,5-diamino-4,8-dihydroxyanthraquinone with chloromethane . The reaction typically involves the following steps:
Starting Materials: 1,5-diamino-4,8-dihydroxyanthraquinone and chloromethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent.
Post-Reaction Processing: The product is purified through filtration, washing, and drying to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The product is purified using industrial filtration and drying techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields .
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Studied for its potential use in biological staining and imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication . These actions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Daunorubicin: Similar to doxorubicin, used in cancer treatment
Uniqueness
1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is unique due to its specific chemical structure, which allows it to be used as a dye and also investigated for its potential therapeutic properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising compound for further research .
Propriétés
Numéro CAS |
100495-28-1 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-4-8(18-2)12-11(7)15(21)13-9(19)5-6-10(20)14(13)16(12)22/h3-6,17-20H,1-2H3 |
Clé InChI |
ZBYPWDFKOOAONB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


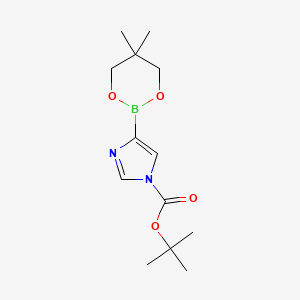
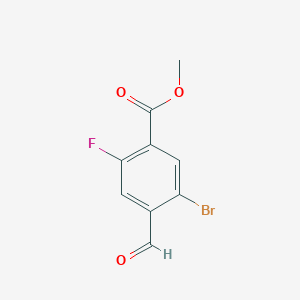
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
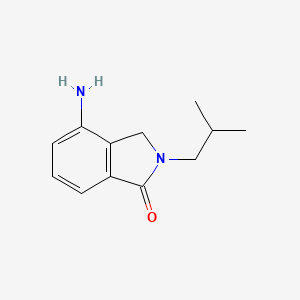
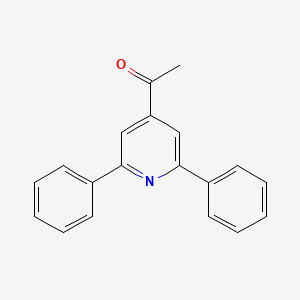
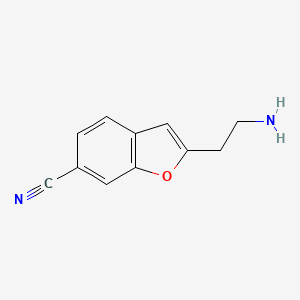
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
